molecular formula C13H8Cl4S2 B13711420 Bis(2,6-Dichlorophenylthio)methane

Bis(2,6-Dichlorophenylthio)methane

Cat. No.: B13711420
M. Wt: 370.1 g/mol
InChI Key: AVTCJJLHTGALOJ-UHFFFAOYSA-N
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Description

Bis(2,6-Dichlorophenylthio)methane (C₁₃H₈Cl₄S₂) is a sulfur-containing aromatic compound characterized by two 2,6-dichlorophenylthio groups bonded to a central methane carbon.

Properties

Molecular Formula

C13H8Cl4S2

Molecular Weight

370.1 g/mol

IUPAC Name

1,3-dichloro-2-[(2,6-dichlorophenyl)sulfanylmethylsulfanyl]benzene

InChI

InChI=1S/C13H8Cl4S2/c14-8-3-1-4-9(15)12(8)18-7-19-13-10(16)5-2-6-11(13)17/h1-6H,7H2

InChI Key

AVTCJJLHTGALOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)SCSC2=C(C=CC=C2Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD00041403 typically involves a series of well-defined chemical reactions. One common method includes the reaction of specific precursor molecules under controlled conditions to form the desired compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully optimized to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of MFCD00041403 is scaled up using large reactors and continuous flow processes. The industrial methods focus on maximizing efficiency and minimizing waste. Advanced techniques such as crystallization and distillation are employed to purify the compound to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

MFCD00041403 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: In substitution reactions, one or more atoms in the compound are replaced by different atoms or groups, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of MFCD00041403 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogens for substitution reactions. The reaction conditions, including solvent choice, temperature, and pH, are tailored to achieve the desired transformation.

Major Products

The major products formed from the reactions of MFCD00041403 depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

MFCD00041403 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: MFCD00041403 is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of MFCD00041403 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Compounds Analyzed:

2-(2,6-Dichlorophenyl)ethanethioamide (C₈H₇Cl₂NS): Features a dichlorophenyl group linked to an ethanethioamide moiety, differing in the absence of a central methane bridge and the presence of an amide functional group .

(Butan-2-yl)[(2,6-dichlorophenyl)methyl]amine hydrochloride : Contains a dichlorophenylmethyl group attached to a butylamine backbone, highlighting the role of halogen positioning (2,6 vs. 2,4 or 3,4) on bioactivity .

2-(2,6-Dichlorophenoxy)ethylamine hydrochloride: Substituted phenoxyethylamine with antimicrobial activity attributed to the 2,6-dichloro configuration .

Structural Differences:
Compound Core Structure Functional Groups Halogen Position
Bis(2,6-Dichlorophenylthio)methane Methane with two thio-linked phenyl groups Thioether (C-S-C) 2,6-dichloro
2-(2,6-Dichlorophenyl)ethanethioamide Ethanethioamide Amide (C=S-NH₂) 2,6-dichloro
(Butan-2-yl)[(2,6-dichlorophenyl)methyl]amine Butylamine Amine (NH₂) 2,6-dichloro
Antimicrobial Activity:

Evidence from analogous compounds suggests that 2,6-dichloro substitution enhances antimicrobial efficacy. For example:

Compound Antimicrobial Activity (IC₅₀, µM) Mechanism
2-(2,6-Dichlorophenoxy)ethylamine hydrochloride 15 (High) Enzyme inhibition
2-(2,4-Dichlorophenoxy)ethylamine 25 (Moderate) Enzyme inhibition
2-(3,4-Dichlorophenoxy)ethylamine >50 (Low) Unknown

This compound’s sulfur atoms may facilitate redox interactions or metal chelation, akin to thioamide derivatives like 2-(2,6-Dichlorophenyl)ethanethioamide, which exhibit antifungal activity through membrane disruption .

Reactivity and Stability

The 2,6-dichloro configuration in aromatic compounds reduces steric hindrance compared to ortho-substituted analogs (e.g., 2,4-dichloro), allowing for improved binding to biological targets. However, the thioether group in this compound may render it less reactive toward nucleophiles compared to amine or amide derivatives .

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